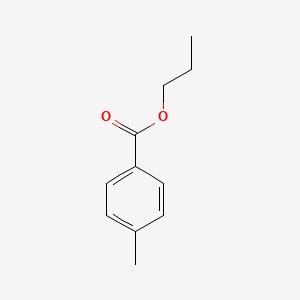
Bis(ethylenedithio)tetrathiafulvalene
Descripción general
Descripción
Bis(ethylenedithio)tetrathiafulvalene: is an organic compound known for its significant role in the field of molecular electronics. It is a member of the tetrathiafulvalene family, which is renowned for its electroactive properties. This compound is particularly notable for its ability to act as an electron donor, making it a crucial component in the development of organic superconductors and other advanced materials .
Mecanismo De Acción
Target of Action
Bis(ethylenedithio)tetrathiafulvalene, also known as BEDT-TTF, primarily targets the electronic and geometrical structures of molecules . It is used as an electron donor in various applications . The compound’s primary role is to donate electrons, which is crucial in many chemical reactions and processes.
Mode of Action
This compound interacts with its targets by donating electrons . This electron donation results in changes in the electronic states of the molecules it interacts with . The ground state of the molecules shows various phases such as antiferromagnetic, charge ordering, and paramagnetic ones, controlled by long-range interactions .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of superconducting salts based on ttf type donors containing a heteroatom such as sulfur, selenium, oxygen, etc .
Pharmacokinetics
It’s worth noting that the solubility of the compound in usual organic solvents is remarkably improved without changing the electron donating ability, and good thin films are formed by the solution cast method .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the electronic states of the molecules it interacts with . The compound’s electron-donating ability can lead to the formation of superconducting salts , and it’s used in the fabrication of a hybrid organic change generation layer which can potentially be used in the development of tandem organic light emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of halobenzenes gives 4:1 metallic or superconducting salts with tris(oxalato)gallate . .
Análisis Bioquímico
Biochemical Properties
Bis(ethylenedithio)tetrathiafulvalene plays a crucial role in biochemical reactions as an electron donor. It interacts with various biomolecules, including enzymes and proteins, facilitating electron transfer processes. The compound’s ability to donate electrons makes it a valuable component in redox reactions, where it can influence the activity of redox-sensitive enzymes and proteins . Additionally, this compound can form complexes with metal ions, further enhancing its biochemical interactions .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of redox-sensitive signaling proteins. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function . The compound’s ability to donate electrons also plays a role in maintaining cellular redox balance, which is crucial for cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through electron donation and redox interactions. It can bind to redox-sensitive biomolecules, influencing their activity and stability. The compound’s electron-donating properties can lead to the reduction of oxidized biomolecules, thereby modulating their function . Additionally, this compound can interact with metal ions, forming complexes that further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and light exposure. Long-term studies have shown that this compound can maintain its electron-donating properties over extended periods, although some degradation may occur . These temporal effects are important for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular redox balance and improve cell function. At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an electron donor. It interacts with enzymes and cofactors involved in redox reactions, influencing metabolic flux and metabolite levels . The compound’s ability to modulate redox-sensitive enzymes can impact metabolic pathways related to energy production, detoxification, and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, including solubility and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with redox-sensitive biomolecules in specific cellular environments, enhancing its biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethylenedithio)tetrathiafulvalene typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection to complete the synthesis .
Industrial Production Methods: Industrial production methods for this compound often involve the electrocrystallization technique. This method allows for the formation of radical cation salts with various counter-ions, which are essential for creating high-temperature superconductors .
Análisis De Reacciones Químicas
Types of Reactions: Bis(ethylenedithio)tetrathiafulvalene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s electronic properties and enhancing its functionality in various applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as iodine and bromine, as well as reducing agents like sodium borohydride. The reactions typically occur under ambient conditions, although some may require elevated temperatures or pressures .
Major Products: The major products formed from these reactions include various radical cation salts, which exhibit unique electronic properties. These salts are often used in the development of organic superconductors and other advanced materials .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(ethylenedithio)tetrathiafulvalene is used as a building block for creating complex molecular structures. Its ability to donate electrons makes it a valuable component in the synthesis of conductive polymers and other advanced materials .
Biology and Medicine: Its unique electronic properties could be harnessed to create highly sensitive detection systems .
Industry: In industry, this compound is primarily used in the production of organic superconductors. These materials have a wide range of applications, including in the development of high-performance electronic devices and advanced computing systems .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bis(ethylenedithio)tetrathiafulvalene include bis(vinylenedithio)tetrathiafulvalene and bis(methylenedithio)tetrathiafulvalene. These compounds share similar structures and electronic properties but differ in their specific substituents and resulting functionalities .
Uniqueness: What sets this compound apart from its analogues is its exceptional ability to form high-temperature superconductors. This unique property makes it a valuable component in the development of advanced materials for various high-tech applications .
Propiedades
IUPAC Name |
2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCVNLYDXCIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348249 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66946-48-3 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bis(ethylenedithio)tetrathiafulvalene?
A1: The molecular formula of BEDT-TTF is C10H8S8, and its molecular weight is 384.6 g/mol. []
Q2: What are the key structural features of BEDT-TTF?
A2: BEDT-TTF consists of a central tetrathiafulvalene (TTF) core with two ethylenedithio (-SCH2CH2S-) substituents attached to the central carbon atoms. [] This structure allows BEDT-TTF to act as an electron donor, forming stable radical cation salts with various anions.
Q3: Which spectroscopic techniques are commonly used to characterize BEDT-TTF and its salts?
A3: Researchers utilize a variety of spectroscopic techniques to characterize BEDT-TTF and its salts. These include:
- Raman spectroscopy: Provides information about the vibrational modes of the molecule and can be used to determine the degree of charge transfer in ET salts. [, , ]
- Infrared (IR) spectroscopy: Offers insights into the vibrational modes and functional groups present in the molecule. [, , ]
- Electron paramagnetic resonance (EPR): Used to study the presence and behavior of unpaired electrons in radical cation salts, providing information about magnetic properties and charge distribution. [, , , ]
- Nuclear magnetic resonance (NMR): Particularly 13C NMR, can be used to investigate electron correlation in BEDT-TTF salts. []
Q4: What makes this compound a suitable building block for molecular conductors?
A4: BEDT-TTF readily donates electrons, forming stable radical cation salts with a diverse range of anions. [] The planar structure of the TTF core facilitates the formation of stacked structures, promoting electron delocalization and conductivity within the material. []
Q5: How does the choice of anion influence the properties of BEDT-TTF salts?
A5: The anion plays a crucial role in determining the packing arrangement of BEDT-TTF molecules within the crystal lattice, directly impacting the electronic band structure and conductivity of the resulting salt. [, , , , , ] Different anions lead to variations in the dimensionality of the electronic structure (one-dimensional, two-dimensional), influencing properties such as conductivity and the potential for superconductivity. []
Q6: What are some examples of anions used to synthesize conducting or superconducting BEDT-TTF salts?
A6: A wide range of anions have been explored, including:
- Halides: I3- [, ], IBr2- [], ClO4- [, ]
- Metal complexes: [Cu(NCS)2]- [, , ], [Ag(CN)2]- [], [Au(SCN)2]- [], [Fe(C2O4)3]3- [, , , , ], [Cr(C2O4)3]3- [, , ]
- Organic anions: [Ni(tdas)2]- (tdas = 1,2,5-thiadiazole-3,4-dithiolate) [], [Cr(C2O4)2(2,2′-bipyridine)]- []
Q7: What types of structural motifs are observed in BEDT-TTF salts?
A7: The packing arrangement of BEDT-TTF molecules in the solid state is diverse and influences the conducting properties. Common motifs include:
- κ-phase: Characterized by face-to-face dimers of BEDT-TTF molecules arranged in a specific manner. This packing motif is often associated with superconductivity. [, , , ]
- β-phase: Features stacks of BEDT-TTF molecules. [, ]
- θ-phase: BEDT-TTF molecules form a characteristic arrangement that can lead to charge disproportionation. [, ]
- α-phase: Displays a distinct packing arrangement that can exhibit charge ordering transitions. [, , ]
Q8: How does pressure affect the conductivity of BEDT-TTF salts?
A8: Applying pressure can induce a transition from a semiconducting to a superconducting state in some BEDT-TTF salts. This is exemplified by κ-(BEDT-TTF)2Cu[N(CN)2]Cl, which exhibits pressure-induced superconductivity. [] Pressure can modify the intermolecular distances and interactions within the crystal lattice, influencing the electronic band structure and facilitating the emergence of superconductivity.
Q9: How is computational chemistry used in the study of BEDT-TTF?
A9: Computational methods play a significant role in understanding the electronic structure and properties of BEDT-TTF salts.
- Density Functional Theory (DFT): Used to calculate electronic band structures, optimize molecular geometries, and estimate parameters like the effective Coulomb repulsion (U) between electrons. []
- Tight-binding calculations: Provide insights into the electronic band structure based on the arrangement of molecules in the crystal lattice. [, , , ]
Q10: How does modifying the structure of BEDT-TTF affect its properties?
A10: Researchers are actively exploring structural modifications to BEDT-TTF to fine-tune its electronic properties.
- Substituent effects: Introducing different substituents on the TTF core or modifying the ethylene bridges can alter the electron-donating ability, packing arrangements, and ultimately, the conductivity of the resulting salts. [, ]
- Chirality: Synthesizing chiral derivatives of BEDT-TTF opens up possibilities for exploring the influence of chirality on the packing arrangements and potential applications in chiral electronics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



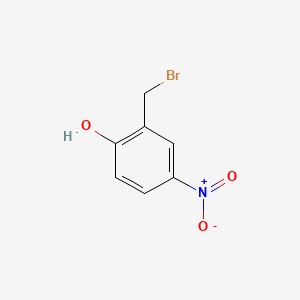
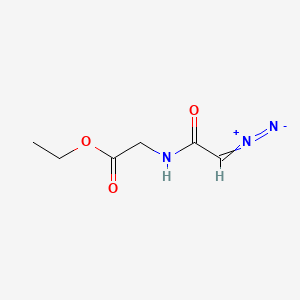

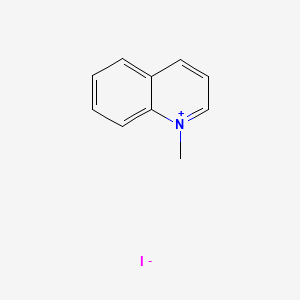

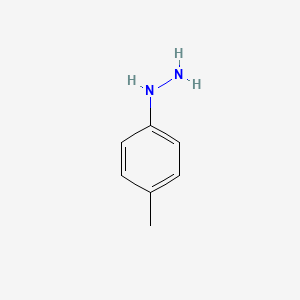
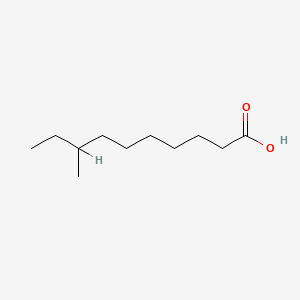
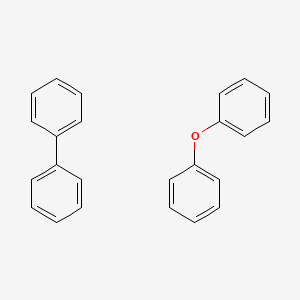
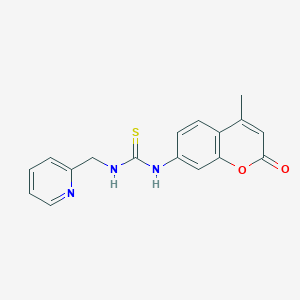
![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)
